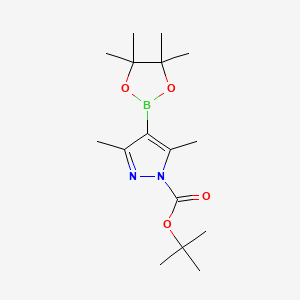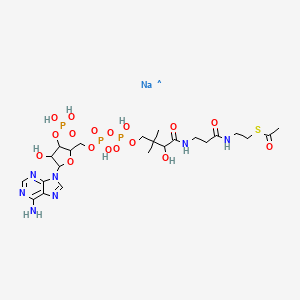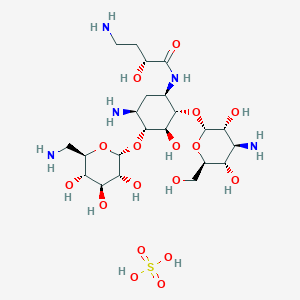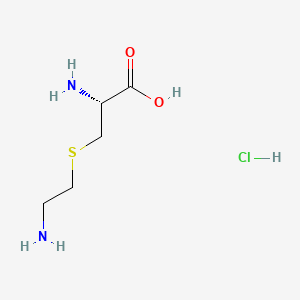
3-(7-chloro-1H-indol-3-yl)propylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-chloro-1H-indol-3-yl)propylamine oxalate is a chemical compound with the molecular formula C13H15ClN2O4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 298.722 Da .科学的研究の応用
Multicomponent Reactions
Indole derivatives like “3-(7-chloro-1H-indol-3-yl)propylamine oxalate” are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Biologically Active Structures
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are essential and efficient chemical precursors for generating biologically active structures .
Antioxidant Activity
The indole nucleus has exhibited many important biological activities including antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibiotic Activity
Indole derivatives have shown antibiotic activity . Antibiotics are powerful medicines that fight bacterial infections. They either kill bacteria or keep them from reproducing.
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . Anti-inflammatory agents are substances that reduce inflammation, a response by the immune system to injury or disease.
Anticancer Activity
Indole derivatives have shown anticancer activity . Anticancer agents are substances that reduce the risk of cancer, slow the growth of cancer cells, or kill cancer cells.
Antiviral Activity
Indole derivatives possess various biological activities, i.e., antiviral . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . Antimicrobial agents kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers a variety of biological responses . The interaction of these compounds with their targets can result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These pathways could be related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer processes, among others.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels
特性
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRWXMDBXYJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-chloro-1H-indol-3-yl)propylamine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


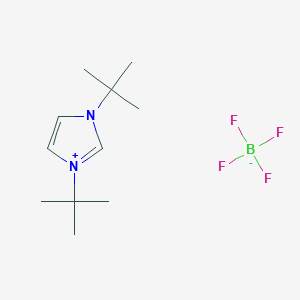
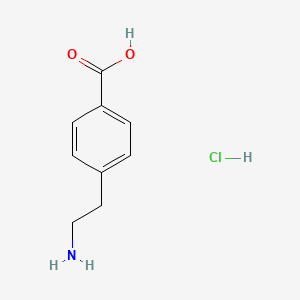

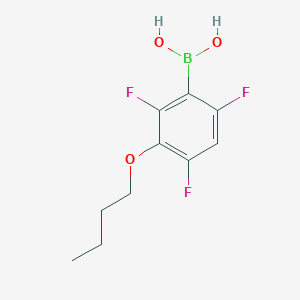


![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
